molecular formula C22H31ClO8 B1429405 Valechlorine CAS No. 51771-49-4

Valechlorine

Cat. No. B1429405
CAS RN: 51771-49-4
M. Wt: 458.9 g/mol
InChI Key: HHVCVAIASNFMBE-KVJIRVJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Valechlorine consists of multiple functional groups, including acetyl, chloromethyl, and hydroxy groups . The compound also contains ester linkages and a cyclopenta[c]pyran ring structure . More detailed structural analysis would require advanced techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Physical And Chemical Properties Analysis

Valechlorine is an oil in appearance . It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Comprehensive Analysis of Valechlorine’s Scientific Research Applications

Autophagy Enhancement: Valechlorine has been identified as an autophagy enhancer, which means it can promote the cellular process of autophagy, a critical mechanism for degrading and recycling cellular components. It specifically breaks down lipid droplets and reduces oleic acid-induced lipid accumulation in an Atg5-dependent manner .

Lipid Metabolism Research: Due to its role in breaking down lipid droplets, Valechlorine is valuable in researching lipid metabolism disorders. It could be used to study conditions like fatty liver disease or atherosclerosis, where lipid accumulation is a significant concern .

Pharmaceutical Applications: As an autophagy enhancer, Valechlorine may have therapeutic potential in treating diseases associated with impaired autophagy, such as neurodegenerative diseases, cancer, and infections .

Personal Care Products: Valechlorine’s ability to break down lipids suggests it could be used in personal care products aimed at reducing fat or oil-related concerns, such as oily skin or scalp conditions .

Functional Product Development: In the functional product industry, Valechlorine could be incorporated into nutritional supplements or foods designed to support metabolic health or weight management .

Natural Product Chemistry: Valechlorine is an iridoid isolated from the roots and rhizomes of Valeriana hardwickii. Its study contributes to the field of natural product chemistry, where researchers aim to discover and characterize new compounds with potential biological activities .

Spectral Data Analysis: The structure of Valechlorine was elucidated using spectral data techniques. This application is crucial in the field of analytical chemistry, where understanding the structure of compounds is essential for further research and development .

Flavonoid Research: Although not a flavonoid itself, Valechlorine was isolated alongside flavonoids from Valeriana hardwickii. This association may lead to comparative studies to understand the synergistic effects of iridoids and flavonoids in medicinal plants .

CD BioGlyco - Valechlorine Pharmacognosy Journal - Iridoids and flavonoids from Valeriana

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Valechlorine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVCVAIASNFMBE-KVJIRVJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@]1(CCl)O)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101121
Record name 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valechlorine

CAS RN

51771-49-4
Record name 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51771-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Valechlorine and where is it found?

A1: Valechlorine is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii Wall. [] Iridoids are a class of secondary metabolites found in a variety of plant species, often with biological activity.

Q2: What other compounds were found in Valeriana hardwickii in this study?

A2: In addition to Valechlorine, researchers also isolated another iridoid called isovaleroxyvaltrate hydrine from the roots and rhizomes. From the aerial parts of the plant, they isolated three flavonoids: linarin, neobudofficide, and rhoifolin. []

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